3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95%
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Overview
Description
3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% (abbreviated as 3-CNFB-95) is a fluorinated benzoic acid derivative that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 130-132°C. This compound has been used in the synthesis of various organic compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It is a useful reagent for the synthesis of organic compounds, such as aryl amines, aryl halides, and aryl sulfonamides. It has also been used in the synthesis of antimicrobial agents and in the study of the biochemical and physiological effects of drugs.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which can lead to anti-inflammatory and analgesic effects. In addition, it has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX can lead to anti-inflammatory and anti-allergic effects.
Advantages and Limitations for Lab Experiments
3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. It is also soluble in organic solvents, making it easy to work with. However, it is important to note that 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% is a potentially hazardous compound and should be handled with caution.
Future Directions
There are a number of potential future directions for research on 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95%. Further studies could be conducted to better understand its mechanism of action and to explore its potential therapeutic applications. In addition, further research could be conducted to explore the potential of 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% as a synthetic reagent for the synthesis of organic compounds. Finally, further studies could be conducted to explore the potential toxicity of 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95%.
Synthesis Methods
3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% can be synthesized by the reaction of 3-cyanophenylacetic acid and 5-fluorobenzoic acid in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in an anhydrous solvent such as dichloromethane at a temperature of 0-5°C. The reaction yields 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% as a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
3-(3-cyano-2-fluorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO2/c15-11-5-9(4-10(6-11)14(18)19)12-3-1-2-8(7-17)13(12)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPWJMKQKVZCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689838 |
Source
|
Record name | 3'-Cyano-2',5-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-20-7 |
Source
|
Record name | 3'-Cyano-2',5-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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